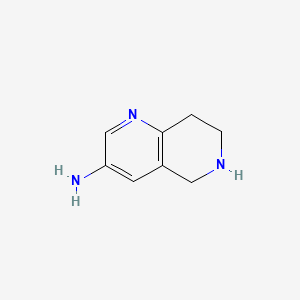
7-碘喹唑啉-2,4(1H,3H)-二酮
描述
7-Iodoquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione, a bicyclic compound that consists of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are of significant interest due to their wide range of biological activities and their use as key intermediates in the synthesis of various drugs, such as Prazosin, Bunazosin, and Doxazosin .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones can be efficiently carried out using 2-aminobenzonitriles with carbon dioxide in the presence of a catalytic amount of cesium carbonate . This method provides a green and efficient route to synthesize these compounds, as carbon dioxide is used as a C1 source. Additionally, the synthesis of N-substituted 4-aryl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-diones has been achieved through a rapid one-pot four-component reaction under microwave irradiation, which offers excellent yields and short reaction times .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives like 6-nitroquinazoline-2,4(1H,3H)-dione has been characterized using various spectroscopic techniques, including X-ray single crystal diffraction (XRD), IR, 1D-NMR (1H-NMR and 13C-NMR), and 2D-NMR (H-H COSY and H-C HMBC) . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of their interactions, such as hydrogen bonding patterns.
Chemical Reactions Analysis
Quinazoline derivatives are versatile compounds that can undergo various chemical reactions. The literature does not provide specific reactions for 7-Iodoquinazoline-2,4(1H,3H)-dione, but given the reactivity of the quinazoline core and the presence of the iodo substituent, it is likely that it could participate in further functionalization reactions, such as Suzuki coupling or other cross-coupling reactions, to yield a variety of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For instance, the presence of nitro groups, as seen in 6-nitroquinazoline-2,4(1H,3H)-dione, can affect the electron distribution within the molecule and its overall reactivity . The hydrogen bonding observed in the crystal structure of these compounds can also influence their solubility and stability. While the specific physical and chemical properties of 7-Iodoquinazoline-2,4(1H,3H)-dione are not detailed in the provided papers, they can be inferred based on the properties of similar compounds.
科学研究应用
合成和化学性质
合成技术:7-碘喹唑啉-2,4(1H,3H)-二酮衍生物可以使用多种技术合成。例如,碳酸铯已被用作催化剂,可高效合成由2-氨基苯甲腈和二氧化碳制成的喹唑啉-2,4(1H,3H)-二酮,为多种药物生产关键中间体 (Patil, Tambade, Jagtap, & Bhanage, 2008)。类似地,无溶剂条件已被用于合成这些化合物,突出了向可持续化学迈进 (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007)。
结构分析:X 射线单晶衍射技术和各种光谱方法已被用于表征喹唑啉-2,4(1H,3H)-二酮衍生物的结构,揭示了其分子结构的详细见解 (Kesternich, Pérez-Fehrmann, Ortiz, Verdugo, Brito, Bolte, & Cárdenas, 2013)。
生物应用和药理学
肿瘤相关酶的潜在抑制剂:某些 7-碘喹唑啉-2,4(1H,3H)-二酮衍生物已被发现是肿瘤相关的人碳酸酐酶的有效抑制剂,这可能为癌症带来新的治疗方法 (Falsini 等人,2017)。
谷氨酸受体拮抗剂:3-羟基喹唑啉-2,4-二酮衍生物已被合成并评估为离子型谷氨酸受体的拮抗剂。这项研究对于理解神经系统疾病和开发新的治疗方法具有重要意义 (Colotta 等人,2012)。
HIV-1 治疗研究:3-羟基喹唑啉-2,4(1H,3H)-二酮的衍生物已被证明是 HIV-1 RNase H 活性的有效抑制剂,为 HIV-1 治疗提供了潜在途径 (Gao 等人,2019)。
其他应用
- 催化:在绿色化学领域,胺官能化的 MCM-41 已被用作高效催化剂,用于合成喹唑啉-2,4(1H,3H)-二酮衍生物,强调了此类化合物在可持续化学过程中所扮演的角色 (Nale, Rana, Parida, & Bhanage, 2014)。
作用机制
Quinazolinones
are a class of compounds that have attracted significant interest due to their wide range of pharmacological activities . They are essentially used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long active sedatives, bronchodilators, and cholertic agents . Additionally, some derivatives were found to be promising biologically active compounds having potent antihypertensive, antihistaminic with negligible sedation, and anticancer activities .
Biochemical Pathways
Quinazolinones can affect a variety of biochemical pathways. For example, some quinazolinones have been found to inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation .
Result of Action
The result of a quinazolinone’s action can range from pain relief in the case of analgesic activity, to a reduction in inflammation for anti-inflammatory activity, to the killing of cancer cells for anticancer activity .
生化分析
Biochemical Properties
7-Iodoquinazoline-2,4(1H,3H)-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, which can alter the biochemical pathways within cells. For instance, 7-Iodoquinazoline-2,4(1H,3H)-dione has been found to inhibit the activity of tyrosine kinases, which are enzymes involved in the phosphorylation of proteins . This inhibition can lead to changes in cell signaling pathways and affect various cellular functions.
Cellular Effects
The effects of 7-Iodoquinazoline-2,4(1H,3H)-dione on cells are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of tyrosine kinases by 7-Iodoquinazoline-2,4(1H,3H)-dione can disrupt normal cell signaling, leading to altered cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in these processes, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, 7-Iodoquinazoline-2,4(1H,3H)-dione exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of tyrosine kinases, preventing the phosphorylation of target proteins . This inhibition can lead to a cascade of downstream effects, including the alteration of gene expression and changes in cellular metabolism. Furthermore, 7-Iodoquinazoline-2,4(1H,3H)-dione may also interact with other proteins and enzymes, contributing to its broad range of biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Iodoquinazoline-2,4(1H,3H)-dione can change over time. The stability and degradation of the compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 7-Iodoquinazoline-2,4(1H,3H)-dione remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of tyrosine kinases and other enzymes, resulting in prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of 7-Iodoquinazoline-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as the inhibition of tumor growth or the reduction of inflammation . At higher doses, 7-Iodoquinazoline-2,4(1H,3H)-dione can cause toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
7-Iodoquinazoline-2,4(1H,3H)-dione is involved in various metabolic pathways within cells. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the inhibition of tyrosine kinases by 7-Iodoquinazoline-2,4(1H,3H)-dione can affect the metabolism of amino acids and nucleotides, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 7-Iodoquinazoline-2,4(1H,3H)-dione within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 7-Iodoquinazoline-2,4(1H,3H)-dione can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular processes.
Subcellular Localization
The subcellular localization of 7-Iodoquinazoline-2,4(1H,3H)-dione is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 7-Iodoquinazoline-2,4(1H,3H)-dione may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression.
属性
IUPAC Name |
7-iodo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQDOSUQXJGECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652948 | |
| Record name | 7-Iodoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959236-72-7 | |
| Record name | 7-Iodoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)
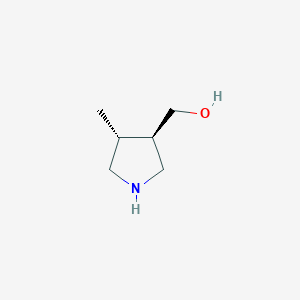
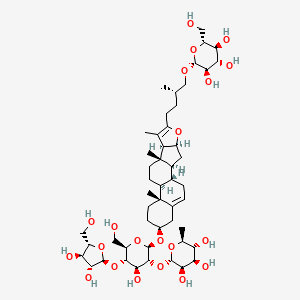
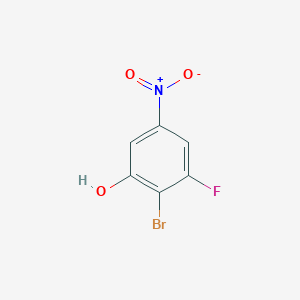
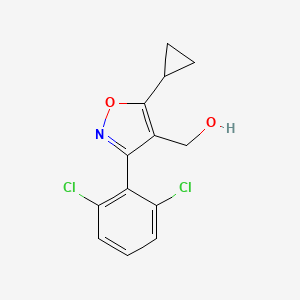
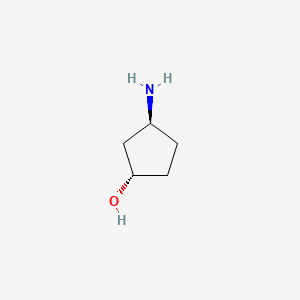
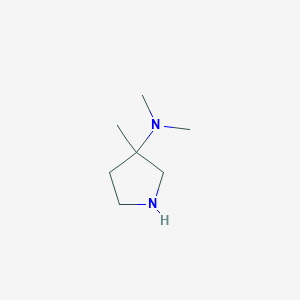
![7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3030730.png)
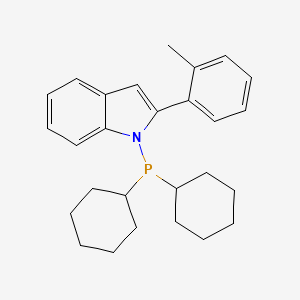
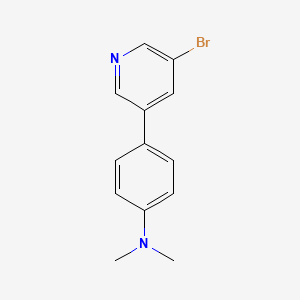

![5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3030736.png)
